REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH:12]=[C:11](OS(C(F)(F)F)(=O)=O)[CH2:10][CH2:9]1)=O)(C)(C)C.[Cl:22][C:23]1[CH:24]=[C:25](OB(O)O)[CH:26]=[CH:27][C:28]=1[F:29].[Cl-].[Li+].C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])O.[Na+]>C(COC)OC>[Cl:22][C:23]1[CH:24]=[C:25]([C:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH:12]=2)[CH:26]=[CH:27][C:28]=1[F:29] |f:2.3,4.5.6,7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
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Name
|
3-chloro-4-fluorophenylboric acid
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)OB(O)O
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
tetrakistriphenylphosphine palladium
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 6 hr
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with a sodium carbonate aqueous solution and aqueous ammonia
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (20:1-10:1))
|
Type
|
DISSOLUTION
|
Details
|
The intermediate was dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
trifluoroacetic acid was added
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)C=1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 357 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |